molecular formula C18H19F4NO3S B2885568 N-[2-(2-Fluorophenyl)-2-methoxypropyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 1797881-33-4

N-[2-(2-Fluorophenyl)-2-methoxypropyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B2885568
CAS No.: 1797881-33-4
M. Wt: 405.41
InChI Key: CQFWAHCQCLCTLA-UHFFFAOYSA-N
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Description

N-[2-(2-Fluorophenyl)-2-methoxypropyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a complex organic compound characterized by the presence of fluorine and methoxy groups attached to a propyl chain, along with a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Fluorophenyl)-2-methoxypropyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-fluorophenylmethanol with methanesulfonyl chloride to form the corresponding sulfonate ester. This intermediate is then reacted with 4-(trifluoromethyl)phenylmagnesium bromide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Fluorophenyl)-2-methoxypropyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield formaldehyde or formic acid, while reduction of the sulfonamide group may produce primary or secondary amines.

Scientific Research Applications

N-[2-(2-Fluorophenyl)-2-methoxypropyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(2-Fluorophenyl)-2-methoxypropyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Fluorophenyl)methanesulfonamide: Shares the sulfonamide group but lacks the methoxy and trifluoromethyl groups.

    4-(Trifluoromethyl)phenylmethanesulfonamide: Contains the trifluoromethyl group but lacks the fluorophenyl and methoxypropyl groups.

Uniqueness

N-[2-(2-Fluorophenyl)-2-methoxypropyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-(2-fluorophenyl)-2-methoxypropyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F4NO3S/c1-17(26-2,15-5-3-4-6-16(15)19)12-23-27(24,25)11-13-7-9-14(10-8-13)18(20,21)22/h3-10,23H,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQFWAHCQCLCTLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)CC1=CC=C(C=C1)C(F)(F)F)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F4NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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